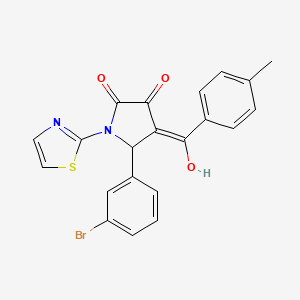
5-(3-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-(3-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one" is a complex organic molecule that appears to be related to various research efforts in the synthesis and characterization of bromophenyl-containing heterocycles. These compounds are of interest due to their potential biological activities, particularly as antimicrobial agents.
Synthesis Analysis
The synthesis of related bromophenyl derivatives often involves multicomponent reactions, as seen in the one-pot, four-component reaction used to synthesize pyrazolyl thiazolyl pyranone derivatives . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied. For instance, the synthesis of triazol derivatives was achieved by reacting an oxadiazole with primary amines without solvent , suggesting that solvent-free conditions might be applicable in the synthesis of related compounds.
Molecular Structure Analysis
The molecular structure of bromophenyl derivatives is often characterized by spectroscopic methods such as NMR, IR, and mass spectroscopy . X-ray crystallography is also a powerful tool for determining the structure of such compounds, as demonstrated by the analysis of molecular cocrystals and salts involving bromophenyl thiadiazol amines . These techniques could be used to elucidate the structure of "5-(3-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one".
Chemical Reactions Analysis
Bromophenyl compounds can undergo various chemical reactions, including nucleophilic substitution, as seen with bromobenzo thiadiazole derivatives . Electrophilic substitution reactions are also common, as described for benzo[b]thiophen derivatives . These reactions can lead to the introduction of different functional groups, which can significantly alter the chemical properties of the molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl derivatives can vary widely depending on the substituents and the molecular framework. For example, the presence of hydrogen bonding motifs and weak π-π stacking interactions can influence the crystal packing and, consequently, the solid-state properties of these compounds . The electrochemical properties can also be of interest, as seen in the synthesis of an isoxazolone derivative, which was investigated for its potential in biomedical applications .
Scientific Research Applications
Biomedical Applications
5-(3-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one and its derivatives show promise in various biomedical applications. A study detailed the synthesis of a compound structurally similar to 5-(3-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one, highlighting its potential in regulating inflammatory diseases as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).
Synthetic Chemistry and Material Science
Compounds closely related to 5-(3-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one have been synthesized and studied for their structural and chemical properties. These compounds have diverse applications, including the development of new materials and as intermediates in chemical reactions, potentially useful in various industrial and pharmaceutical processes. For instance, reactions involving similar compounds have led to the formation of pyrrolo[3,4-c]pyrazol-6-ones and corresponding oximes, showing the compound's versatility in chemical synthesis (Gein, Mar'yasov, & Gein, 2015).
Antimicrobial and Pharmaceutical Research
Derivatives of 5-(3-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one have been explored for their antimicrobial properties. For example, studies have synthesized novel compounds with structures similar to the mentioned compound, assessing their insecticidal and fungicidal activities. These studies pave the way for the development of new drugs and treatments, showcasing the compound's potential in pharmaceutical research (Zhu et al., 2014).
properties
IUPAC Name |
(4E)-5-(3-bromophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O3S/c1-12-5-7-13(8-6-12)18(25)16-17(14-3-2-4-15(22)11-14)24(20(27)19(16)26)21-23-9-10-28-21/h2-11,17,25H,1H3/b18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJLQVGMFUXBLB-FBMGVBCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC(=CC=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=CC(=CC=C4)Br)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2499831.png)
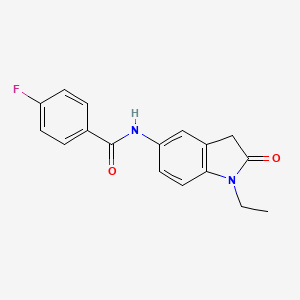
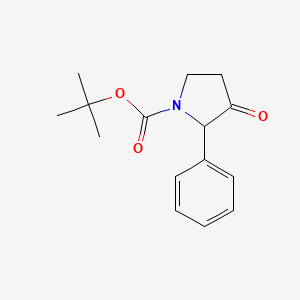
![4-tert-butyl-N-[2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2499835.png)

![Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2499840.png)

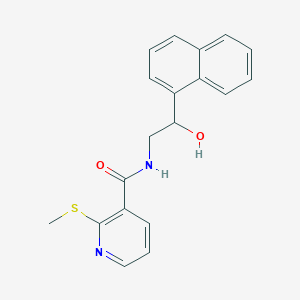
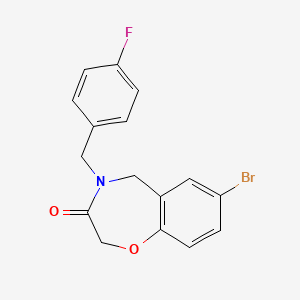
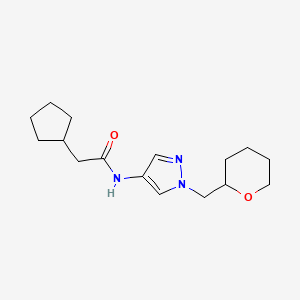
![1-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2499849.png)
![5-[(4-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2499850.png)
![2-(6-Oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2499853.png)